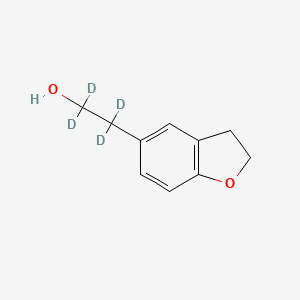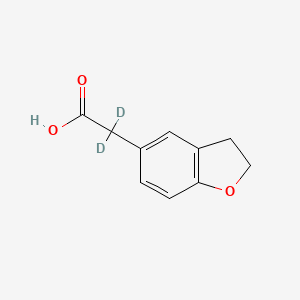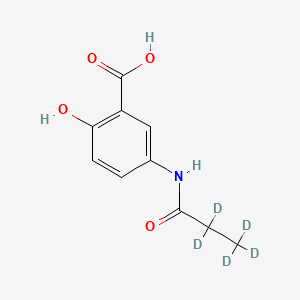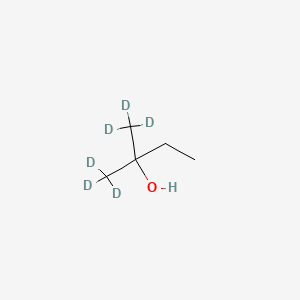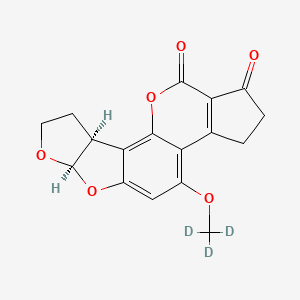
Sulfapyridine-d4
Vue d'ensemble
Description
Sulfapyridine-d4: is an isotopically labeled derivative of sulfapyridine, a sulfonamide antibiotic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This labeling is particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic investigations. Sulfapyridine itself is known for its antibacterial properties and has been used to treat infections caused by sensitive bacteria.
Applications De Recherche Scientifique
Chemistry: Sulfapyridine-d4 is used as a reference standard in analytical chemistry to study the behavior of sulfonamide antibiotics under different conditions. Its isotopic labeling allows for precise tracking and quantification in complex mixtures.
Biology: In biological research, this compound is employed in metabolic studies to understand the biotransformation of sulfonamide antibiotics in living organisms. It helps in identifying metabolic pathways and intermediates.
Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control of sulfonamide antibiotics. It ensures the accuracy and reliability of analytical results.
Mécanisme D'action
Target of Action
Sulfapyridine-d4, like its parent compound Sulfapyridine, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA) and binds to the active site of the enzyme, thereby preventing the synthesis of folic acid . This inhibition disrupts the folic acid metabolism cycle, leading to a halt in bacterial multiplication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .
Pharmacokinetics
Sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .
Result of Action
The molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial growth and multiplication . On a cellular level, this results in the inability of the bacteria to proliferate, thereby controlling the spread of the bacterial infection .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of certain anions can significantly affect the degradation of similar compounds . .
Analyse Biochimique
Biochemical Properties
Sulfapyridine-d4, like its parent compound Sulfapyridine, is known to interact with various enzymes and proteins. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication . By inhibiting this enzyme, this compound can effectively halt the growth of bacteria.
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial properties. It inhibits the multiplication of bacteria by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This disruption of folic acid synthesis affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the bacterial enzyme dihydropteroate synthetase. It acts as a competitive inhibitor, blocking the enzyme’s ability to process the substrate para-aminobenzoic acid (PABA), which is necessary for the synthesis of folic acid . This inhibition disrupts the folic acid metabolism cycle, leading to a halt in bacterial growth and multiplication .
Metabolic Pathways
This compound, similar to Sulfapyridine, is likely to be involved in the folic acid metabolism pathway in bacteria . It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid from the substrate PABA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sulfapyridine-d4 involves the reaction of deuterated methanesulfonamide with 4-amino-2,6-dimethylpyridine. The reaction typically occurs in an appropriate solvent under controlled conditions to ensure the incorporation of deuterium atoms. The process involves several steps, including the initial formation of an intermediate compound, followed by purification and isolation of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling accuracy.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfapyridine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted sulfonamides.
Comparaison Avec Des Composés Similaires
Sulfapyridine: The non-deuterated form of Sulfapyridine-d4, used as an antibacterial agent.
Sulfasalazine: A prodrug that is metabolized into sulfapyridine and 5-aminosalicylic acid, used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Uniqueness: this compound is unique due to its isotopic labeling with deuterium atoms. This labeling provides distinct advantages in scientific research, particularly in studies requiring precise tracking and quantification. The deuterium atoms also confer stability to the compound, making it a valuable tool in various analytical applications.
Propriétés
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHUMIMRBOMGK-UGWFXTGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676146 | |
| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189863-86-2 | |
| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)

